7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile involves several steps. One common method includes the reaction of appropriate indeno-pyrazine precursors with methoxy and nitrile groups under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is produced in research laboratories and chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods, ensuring purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions typically require specific solvents and temperature control to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets such as ubiquitin-specific proteases. By inhibiting these enzymes, the compound can affect protein degradation pathways, which has implications for various biological processes and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A similar compound with slight structural differences.
7,8-Dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Another closely related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
7,8-dimethoxy-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3/c1-21-10-4-3-7-11(15(10)22-2)14(20)13-12(7)18-8(5-16)9(6-17)19-13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMMJHWPDQFOAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NC(=C(N=C3C2=O)C#N)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581700 | |
Record name | 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924296-36-6 | |
Record name | 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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